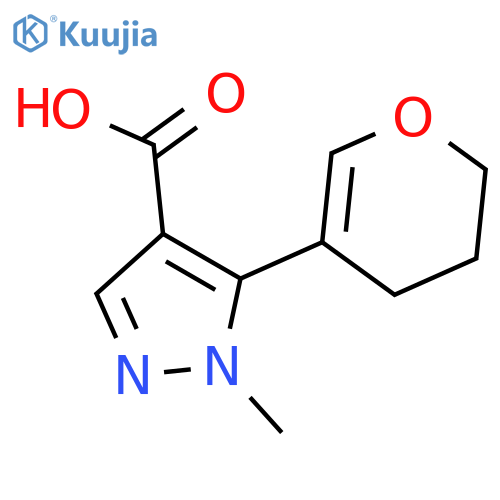Cas no 2228952-93-8 (5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid)

2228952-93-8 structure
商品名:5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid
- EN300-1781331
- 2228952-93-8
-
- インチ: 1S/C10H12N2O3/c1-12-9(7-3-2-4-15-6-7)8(5-11-12)10(13)14/h5-6H,2-4H2,1H3,(H,13,14)
- InChIKey: SXIRKSVUIBQVMT-UHFFFAOYSA-N
- ほほえんだ: O1C=C(C2=C(C(=O)O)C=NN2C)CCC1
計算された属性
- せいみつぶんしりょう: 208.08479225g/mol
- どういたいしつりょう: 208.08479225g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 290
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 64.4Ų
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1781331-2.5g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 2.5g |
$2100.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-0.5g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 0.5g |
$1027.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-1g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 1g |
$1070.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-0.1g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 0.1g |
$943.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-5.0g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 5g |
$3105.0 | 2023-05-26 | ||
| Enamine | EN300-1781331-0.25g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 0.25g |
$985.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-0.05g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 0.05g |
$900.0 | 2023-09-20 | ||
| Enamine | EN300-1781331-10.0g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 10g |
$4606.0 | 2023-05-26 | ||
| Enamine | EN300-1781331-1.0g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 1g |
$1070.0 | 2023-05-26 | ||
| Enamine | EN300-1781331-10g |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid |
2228952-93-8 | 10g |
$4606.0 | 2023-09-20 |
5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid 関連文献
-
Zhanfeng Ju,Daqiang Yuan CrystEngComm, 2013,15, 9513-9520
-
2. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
-
Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162
-
5. Transition-metal catalyzed valorization of lignin: the key to a sustainable carbon-neutral futureMarkus D. Kärkäs,Bryan S. Matsuura,Timothy M. Monos,Gabriel Magallanes,Corey R. J. Stephenson Org. Biomol. Chem., 2016,14, 1853-1914
2228952-93-8 (5-(3,4-dihydro-2H-pyran-5-yl)-1-methyl-1H-pyrazole-4-carboxylic acid) 関連製品
- 1807017-78-2(Ethyl 3-aminomethyl-2-cyano-4-nitrophenylacetate)
- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 1187931-00-5(2-(4-Fluoro-benzyl)-pyrrolidine hydrochloride)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)
- 1871479-31-0(2-(Azepan-2-yl)-1-cyclobutylpropan-1-one)
- 309755-91-7((5Z)-3-(3-chlorophenyl)-2-sulfanylidene-5-(thiophen-2-yl)methylidene-1,3-thiazolidin-4-one)
- 2680787-66-8(3-ethynyl-4H,5H,6H,7H-pyrazolo1,5-apyrazine)
推奨される供給者
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Joy Biotech Ltd
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量
